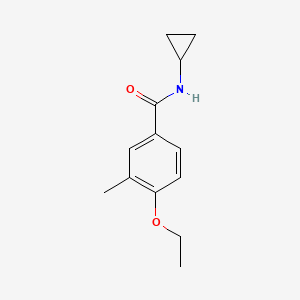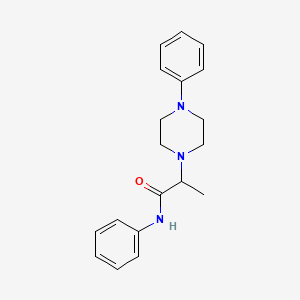![molecular formula C19H26N2OS B4630207 N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4630207.png)
N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives, such as N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea, often involves the reaction of specific isocyanates with amines or ammonia. For compounds with complex groups, such as adamantyl or methylthio phenyl groups, multi-step synthesis routes are common, involving protection and deprotection steps, as well as the use of catalysts to improve yield and selectivity. The exact synthesis route for this compound would depend on the availability of starting materials and the desired purity of the final product (Mendieta-Wejebe et al., 2023).
Molecular Structure Analysis
Urea derivatives are known for their ability to form hydrogen bonds, which significantly influence their molecular structure and, consequently, their physical and chemical properties. The adamantyl group contributes to the rigidity of the molecule, potentially affecting its ability to interact with biological targets. The presence of a methylthio phenyl group could introduce additional interactions, such as pi-stacking or hydrophobic interactions, further influencing the molecule's behavior in biological systems (Shimizu et al., 2005).
Applications De Recherche Scientifique
Inhibition of Soluble Epoxide Hydrolase (sEH)
- N-adamantyl-N'-phenyl urea derivatives, including compounds similar to N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea, have been investigated for their inhibitory activities against human soluble epoxide hydrolase (sEH). These compounds are potential leads for bioactive compounds acting in vivo due to their high metabolic and chemical stabilities (Kasagami et al., 2009).
Adamantane Modifications for Metabolic Stability
- Adamantyl groups, a key component in this compound, have been modified to study their effects on sEH inhibitor potency and metabolic stability. The introduction of methyl groups into the adamantane structure can lead to changes in inhibition potency against both human and murine sEH, as well as in metabolic stability (Burmistrov et al., 2018).
Antimicrobial and Anti-Proliferative Activities
- Certain derivatives of adamantane, like 1-Adamantyl isothiocyanate, have shown potential as antimicrobial and anti-proliferative agents against bacteria and human tumor cell lines. This suggests a possible application of this compound in similar fields (Al-Mutairi et al., 2019).
Anion Binding Capabilities
- Adamantane bisurea derivatives have been synthesized and tested for their ability to complex with various anions in solution, indicating potential applications in chemical sensing or separation processes (Blažek et al., 2013).
Improved Pharmacokinetic Profile
- Substituted phenyl groups in urea-based sEH inhibitors, which can be structurally similar to this compound, have been found to afford more favorable pharmacokinetic properties. These modifications result in higher metabolic stability and potency in vivo, suggesting potential improvements in the efficacy of related compounds (Liu et al., 2013).
Propriétés
IUPAC Name |
1-(1-adamantylmethyl)-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c1-23-17-4-2-3-16(8-17)21-18(22)20-12-19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15H,5-7,9-12H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMSGLLXSHLGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[4-(dimethylamino)phenyl]amino}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4630141.png)
![4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B4630142.png)
![4-[({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4630143.png)
![1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4630160.png)
![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4630166.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4630170.png)


![N-[3-(benzyloxy)-4-methoxybenzyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B4630192.png)
![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4630196.png)
![N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630213.png)
![3-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4630216.png)
![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630243.png)